3-Ethylhexanoyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 162.66 g/mol. It is classified as an acid chloride, which is characterized by the presence of the acyl chloride functional group . This compound appears as a colorless to yellowish liquid with a pungent odor, and it is miscible with many common organic solvents but hydrolyzes in the presence of water, releasing hydrochloric acid as a byproduct .
As an acid chloride, 3-Ethylhexanoyl chloride is highly reactive and primarily undergoes nucleophilic substitution reactions. It reacts readily with nucleophiles such as alcohols, amines, and water. The general reaction with water leads to the formation of 3-ethylhexanoic acid:
In addition to hydrolysis, it can participate in acylation reactions where it transfers the acyl group to other substrates .
3-Ethylhexanoyl chloride can be synthesized through various methods, typically involving the reaction of 3-ethylhexanoic acid with thionyl chloride or oxalyl chloride. The general synthetic route can be summarized as follows:
This method effectively converts the carboxylic acid into its corresponding acid chloride .
3-Ethylhexanoyl chloride serves primarily as an intermediate in organic synthesis. Its applications include:
While specific interaction studies on 3-Ethylhexanoyl chloride are sparse, general studies on acid chlorides indicate that they can interact with various nucleophiles, leading to significant chemical transformations. The reactivity profile suggests that these compounds can engage in hydrolysis, acylation, and other nucleophilic substitution reactions under appropriate conditions .
3-Ethylhexanoyl chloride belongs to a broader category of acid chlorides that share similar structural features and reactivity patterns. Here are some comparable compounds:
| Compound Name | Molecular Formula | CAS Number | Unique Features |
|---|---|---|---|
| 2-Ethylhexanoyl Chloride | 760-67-8 | Similar structure; used widely in synthesis | |
| Pivaloyl Chloride | 3282-30-2 | Smaller alkyl group; used in pharmaceutical synthesis | |
| Neodecanoyl Chloride | 40292-82-8 | Larger alkyl group; used in industrial applications | |
| Nonanoyl Chloride | 764-85-2 | Comparable reactivity; used in flavoring agents |
Uniqueness: The primary distinction for 3-Ethylhexanoyl chloride lies in its specific chain length and branching which affects its boiling point, solubility characteristics, and how it interacts with various nucleophiles compared to other similar compounds .
The synthesis of 3-ethylhexanoyl chloride follows well-established protocols for acyl chloride formation. The most widely utilized method involves the reaction of 3-ethylhexanoic acid with chlorinating agents such as thionyl chloride (SOCl₂). This exothermic reaction proceeds via nucleophilic substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine. The mechanism begins with the attack of thionyl chloride on the carbonyl oxygen, forming a chlorosulfite intermediate. Subsequent elimination of sulfur dioxide (SO₂) and hydrochloric acid (HCl) yields the acyl chloride.
An alternative classical approach employs phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅). While PCl₃ requires stoichiometric excess to drive the reaction to completion, PCl₅ offers a 1:1 molar ratio advantage. However, phosphorus-based methods generate phosphorous oxychloride (POCl₃) as a byproduct, necessitating careful purification steps.
Table 1: Classical Reagents for 3-Ethylhexanoyl Chloride Synthesis
| Reagent | Byproducts | Reaction Temperature | Yield (%) |
|---|---|---|---|
| Thionyl chloride | SO₂, HCl | 40–80°C | 85–92 |
| PCl₃ | H₃PO₃, HCl | 60–100°C | 78–85 |
| PCl₅ | POCl₃, HCl | 25–50°C | 90–95 |
Recent advancements focus on phosgene-free catalytic systems to improve safety and selectivity. A notable method involves the use of N,N-disubstituted formamides as catalysts in reactions with phosgene (COCl₂). For example, dimethylformamide (DMF) forms a Vilsmeier reagent intermediate, which activates the carboxylic acid for chloride substitution. This approach minimizes tar formation and enables catalyst recycling, achieving yields exceeding 90%.
Another innovative strategy employs oxalyl chloride (ClCOCOCl) under mild conditions. The reaction, catalyzed by DMF, proceeds via a mixed imino-anhydride intermediate, offering superior selectivity for branched acyl chlorides like 3-ethylhexanoyl chloride. This method reduces energy consumption due to lower reaction temperatures (20–40°C) and avoids corrosive byproducts.
Solvent choice critically influences reaction kinetics and product purity. Non-polar solvents such as dichloromethane (DCM) or toluene are preferred for thionyl chloride-based syntheses, as they stabilize reactive intermediates without participating in side reactions. In contrast, polar aprotic solvents like tetrahydrofuran (THF) enhance the solubility of phosphorus-based reagents but may require stringent drying to prevent hydrolysis.
Inert solvent systems are indispensable for modern catalytic methods. For instance, the phosgene-DMF adduct reaction operates optimally in chlorobenzene, which stabilizes the catalytic complex while facilitating gaseous byproduct removal. Solvent-free systems have also been explored under vacuum conditions, though they remain limited to small-scale applications.
Efficient byproduct sequestration is paramount in industrial settings. Thionyl chloride reactions benefit from SO₂ and HCl scrubbing systems, often employing alkaline washes. Phosphorus-based methods require fractional distillation to separate POCl₃, which can be repurposed in other syntheses.
Yield optimization hinges on stoichiometric precision and temperature control. Excess thionyl chloride (1.2–1.5 equivalents) ensures complete conversion of 3-ethylhexanoic acid, while maintaining temperatures below 80°C prevents decomposition. Catalytic methods achieve near-quantitative yields by employing continuous-flow reactors, which enhance mass transfer and reduce reaction times.
Table 2: Byproduct Mitigation Techniques
| Method | Byproduct | Mitigation Strategy |
|---|---|---|
| Thionyl chloride | SO₂, HCl | Alkaline gas scrubbing |
| PCl₅ | POCl₃ | Fractional distillation |
| Phosgene-DMF adduct | CO, HCl | Catalytic recombination beds |
3-Ethylhexanoyl chloride, with the molecular formula C₈H₁₅ClO, undergoes nucleophilic acyl substitution reactions through a well-established addition-elimination mechanism [1] [2]. The compound exhibits the characteristic reactivity patterns of acyl chlorides, where the electrophilic carbonyl carbon is susceptible to nucleophilic attack due to the electron-withdrawing effects of both the oxygen and chlorine atoms [3] [4].
The general mechanism proceeds through two distinct phases. In the initial addition step, a nucleophile attacks the positively polarized carbonyl carbon, forming a tetrahedral intermediate [2] [5]. This intermediate represents a high-energy species where the carbonyl carbon temporarily accommodates four substituents. The subsequent elimination step involves the departure of the chloride ion as a leaving group, accompanied by the reformation of the carbonyl double bond [3] [6].
The mechanistic pathway can be influenced by reaction conditions. Under basic conditions, the nucleophile directly attacks the carbonyl carbon, leading to rapid formation of the tetrahedral intermediate [7] [8]. In acidic environments, protonation of the carbonyl oxygen enhances the electrophilicity of the carbon center, facilitating nucleophilic attack [7] [8]. The reaction proceeds with high efficiency due to the excellent leaving group ability of chloride ion, which has a conjugate acid with a pKa of approximately -7 [9].
Steric factors significantly influence the reaction kinetics of 3-ethylhexanoyl chloride. The branching at the 3-position of the hexanoyl chain introduces modest steric hindrance compared to linear acyl chlorides [10] [11]. This branching affects the approach of nucleophiles to the carbonyl carbon, resulting in slightly reduced reaction rates compared to unbranched analogs [12] [13].
The hydrolysis of 3-ethylhexanoyl chloride proceeds through nucleophilic acyl substitution, where water acts as the nucleophile [3] [6]. In aqueous media, the reaction follows first-order kinetics with respect to both the acyl chloride and water concentration [14] [15]. The hydrolysis mechanism involves initial nucleophilic attack by a water molecule on the carbonyl carbon, forming a tetrahedral intermediate [3] [16].
| Medium | Rate Constant (s⁻¹) | Temperature (°C) | Reference |
|---|---|---|---|
| Pure Water | 1.32 × 10⁻³ | 25 | [14] |
| Acetone-Water (75:25) | 2.85 × 10⁻⁴ | 25 | [15] |
| Ethanol-Water (50:50) | 4.21 × 10⁻⁴ | 25 | [14] |
The reaction rate in aqueous media is significantly enhanced compared to non-aqueous systems due to the high nucleophilicity of water and the stabilization of the charged intermediate through hydrogen bonding [17] [4]. The dielectric constant of the medium plays a crucial role in determining reaction rates, with higher dielectric constants facilitating the formation of the polar transition state [15].
In non-aqueous media, the hydrolysis kinetics are substantially slower due to reduced water activity and altered solvation effects [14] [15]. Mixed solvent systems demonstrate intermediate behavior, with reaction rates correlating directly with water content [15]. The presence of organic solvents can influence the mechanism by altering the solvation shell around reactants and transition states [18].
The hydrolysis reaction exhibits strong pH dependence, with both acidic and basic conditions accelerating the process compared to neutral conditions [17] [7]. Under acidic conditions, protonation of the carbonyl oxygen increases electrophilicity, while basic conditions provide hydroxide ions as more potent nucleophiles than water [4] [8].
Temperature exerts a profound influence on the reaction kinetics of 3-ethylhexanoyl chloride through its effects on both reaction rates and activation energies [19] [14]. The Arrhenius relationship accurately describes the temperature dependence of hydrolysis reactions, with typical activation energies ranging from 45 to 65 kilojoules per mole for acyl chlorides [14] [20].
| Temperature (°C) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| 0 | 2.1 × 10⁻⁴ | 52.3 | [14] |
| 15 | 8.9 × 10⁻⁴ | 51.8 | [14] |
| 25 | 1.32 × 10⁻³ | 52.1 | [14] |
| 35 | 2.95 × 10⁻³ | 51.9 | [14] |
The temperature-dependent reaction profiles reveal that higher temperatures significantly accelerate nucleophilic acyl substitution reactions [19] [21]. However, the relationship is not strictly linear due to competing effects of molecular motion and transition state stability [22]. At elevated temperatures, increased thermal energy facilitates the formation of the tetrahedral intermediate but may also destabilize the precisely ordered transition state geometry [22].
The enthalpy of activation for 3-ethylhexanoyl chloride hydrolysis remains relatively constant across moderate temperature ranges, indicating a consistent reaction mechanism [14] [20]. The entropy of activation typically exhibits negative values, reflecting the ordered nature of the transition state where multiple species converge [14] [15].
Temperature effects on selectivity become particularly pronounced in competitive reaction systems. Higher temperatures may favor elimination reactions over substitution pathways, especially when strong bases are present [22]. The optimal temperature range for maintaining high selectivity in nucleophilic acyl substitution reactions typically falls between 20 and 40 degrees Celsius [19] [23].
The reactivity of 3-ethylhexanoyl chloride differs significantly from its isomeric counterparts due to structural variations that influence both electronic and steric factors [12]. Comparative studies with 2-ethylhexanoyl chloride reveal distinct reactivity patterns attributable to the position of branching along the alkyl chain [25] [26].
| Isomer | Branching Position | Relative Rate | Steric Parameter | Reference |
|---|---|---|---|---|
| n-Hexanoyl chloride | None | 1.00 | 0.00 | |
| 2-Ethylhexanoyl chloride | Alpha | 0.65 | +0.93 | [25] [26] |
| 3-Ethylhexanoyl chloride | Beta | 0.82 | +0.47 | [12] |
| 4-Methylhexanoyl chloride | Gamma | 0.91 | +0.21 | [12] |
The 2-ethylhexanoyl chloride isomer exhibits the most significant rate reduction due to alpha-branching effects [25] [26]. The proximity of the branching to the carbonyl carbon creates substantial steric hindrance during nucleophilic approach, resulting in approximately 35% reduction in reaction rate compared to the linear analog [10] [11]. This effect is consistent with established principles of steric inhibition in organic reactions [10].
In contrast, 3-ethylhexanoyl chloride demonstrates intermediate reactivity, with beta-branching providing moderate steric hindrance [12]. The ethyl substituent at the 3-position is sufficiently distant from the reaction center to avoid severe steric clash while still influencing the electronic environment of the carbonyl group [12].
Electronic effects also contribute to reactivity differences among isomers. The inductive effects of alkyl branching can subtly alter the electron density at the carbonyl carbon, though these effects are generally less pronounced than steric influences [27] [10]. The 3-ethyl substitution pattern provides a balanced compromise between reactivity and structural complexity .
Mechanistic studies indicate that all hexanoyl chloride isomers follow the same fundamental addition-elimination pathway, with differences primarily manifested in reaction rates rather than mechanistic details [28] [5]. The transition state geometries remain consistent across isomers, with variations in activation barriers accounting for the observed rate differences [20] [29].
3-Ethylhexanoyl chloride serves as an effective acylating agent in the synthesis of various heterocyclic compounds, particularly in reactions involving nitrogen-containing heterocycles. The compound's reactivity profile makes it suitable for both direct acylation reactions and more complex cyclization processes that lead to fused ring systems [5] [6].
In imidazolium salt synthesis, 3-ethylhexanoyl chloride participates in acylation reactions that facilitate the formation of substituted imidazolium derivatives. These reactions typically proceed under mild conditions at room temperature over 24 hours, achieving yields in the range of 70-85% [7]. The branched acyl group provides steric bulk that can influence the electronic properties and solubility characteristics of the resulting heterocyclic products.
Pyridine derivatives can be efficiently prepared through Friedel-Crafts acylation reactions employing 3-ethylhexanoyl chloride as the acylating agent. These transformations require Lewis acid catalysts and elevated temperatures of 60-80°C, delivering products with yields ranging from 85-93% [6]. The regioselectivity of these reactions is influenced by the electronic nature of the pyridine substrate and the steric demands of the 3-ethylhexanoyl group.
Table 1: 3-Ethylhexanoyl Chloride Applications in Heterocyclic Compound Synthesis
| Heterocyclic System | Reaction Type | Reaction Conditions | Yield Range (%) | Application Area |
|---|---|---|---|---|
| Imidazolium salts | Acylation/Alkylation | Room temperature, 24 h | 70-85 | Pharmaceutical intermediates |
| Pyridine derivatives | Friedel-Crafts acylation | 60-80°C, Lewis acid catalyst | 85-93 | Agrochemical synthesis |
| Quinoline compounds | Electrophilic substitution | 90°C, 3 h, acidic medium | 72-89 | Material science |
| Thiophene systems | Cross-coupling reaction | Pd catalyst, 72 h, 80°C | 62-92 | Polymer synthesis |
| Oxazole derivatives | Nucleophilic substitution | 25°C, base catalyst, 12 h | 77-88 | Drug discovery |
Quinoline and isoquinoline systems can undergo electrophilic substitution reactions with 3-ethylhexanoyl chloride under acidic conditions. These reactions typically require temperatures around 90°C for 3 hours and yield products in the 72-89% range [8]. The regioselectivity in these systems follows the established patterns for electrophilic aromatic substitution, with substitution occurring preferentially at the benzene ring rather than the nitrogen-containing heterocycle.
Thiophene-based heterocycles represent another important class of substrates for 3-ethylhexanoyl chloride acylation. These reactions often employ palladium-catalyzed cross-coupling methodologies, requiring 72 hours at 80°C to achieve yields of 62-92% [9]. The resulting acylated thiophene derivatives find applications in polymer synthesis and materials science due to their electronic properties and potential for further functionalization.
3-Ethylhexanoyl chloride plays a significant role in peptide modification strategies, particularly for introducing lipophilic acyl groups that can alter the biological and physical properties of peptide substrates. The compound's reactivity toward amino groups makes it valuable for site-selective modifications of peptides containing lysine residues or free amino termini [10] [11].
N-terminal acylation represents one of the most important applications of 3-ethylhexanoyl chloride in peptide chemistry. This modification strategy targets the free amino group at the peptide N-terminus, providing a method for introducing the 3-ethylhexanoyl moiety without affecting other functional groups [10]. Reactions are typically conducted in aqueous dimethylformamide at 25°C for 2 hours, achieving conversion efficiencies of 95% with high selectivity for the N-terminal position.
Lysine side chain modifications constitute another important application area. The epsilon-amino groups of lysine residues can be selectively acylated using 3-ethylhexanoyl chloride under controlled conditions [12]. These reactions are typically performed in anhydrous dimethylformamide at 37°C for 4 hours, yielding conversion efficiencies of 87% with moderate selectivity. The introduction of the branched acyl group can significantly alter the peptide's hydrophobicity and membrane permeability characteristics.
Table 2: Peptide Modification Strategies Using 3-Ethylhexanoyl Chloride
| Modification Type | Target Peptide Length | Reaction Medium | Temperature (°C) | Reaction Time (h) | Conversion Efficiency (%) | Selectivity |
|---|---|---|---|---|---|---|
| N-terminal acylation | 5-10 residues | Aqueous DMF | 25 | 2 | 95 | High |
| Lysine side chain modification | 15-25 residues | Anhydrous DMF | 37 | 4 | 87 | Moderate |
| Hydroxyl group acylation | 8-15 residues | Mixed solvent system | 0 | 1 | 92 | High |
| Amino acid coupling | 3-8 residues | Organic solvent | 22 | 8 | 78 | Good |
| Bioconjugation | 20-50 residues | Buffered aqueous | 25 | 24 | 85 | Excellent |
Hydroxyl group acylation in peptides containing serine, threonine, or tyrosine residues can be achieved using 3-ethylhexanoyl chloride under carefully controlled conditions [13]. These reactions are typically performed at 0°C in mixed solvent systems for 1 hour, achieving 92% conversion efficiency with high selectivity. The low temperature is crucial for preventing side reactions and maintaining peptide integrity during the modification process.
The enzymatic reagent activation approach has shown particular promise for selective peptide acylation using carboxylic acid precursors that can be converted to acyl chlorides in situ [10]. This method displays high selectivity for N-termini of peptides and proteins, including pharmaceutically relevant compounds such as liraglutide, glucagon, and insulin. The approach tolerates a broad range of unsubstituted and substituted fatty acids, making it suitable for bioorthogonal labeling strategies.
3-Ethylhexanoyl chloride finds extensive utilization in polymer functionalization processes, where it serves as an effective agent for introducing functional groups, modifying surface properties, and creating cross-linked networks [14] [15] [16]. The compound's reactivity makes it particularly valuable for post-polymerization modifications and the synthesis of functionalized polymer materials.
Ring-opening polymerization termination represents a significant application of 3-ethylhexanoyl chloride in polymer chemistry. The compound can efficiently terminate living ring-opening polymerization of various cyclic monomers including epsilon-caprolactone, L-lactide, ethyl ethylene phosphonate, and ethyl ethylene phosphate [14]. These reactions are catalyzed by magnesium-based complexes and proceed at room temperature over extended reaction periods, yielding functionalized polymers with high efficiency.
Polystyrene functionalization through Friedel-Crafts acylation employs 3-ethylhexanoyl chloride as the acylating agent in the presence of zinc oxide catalysts under microwave irradiation [15]. These reactions are conducted at 120°C and result in polymers with molecular weights around 45,000 Da and functionality levels of 85%. The acylated polystyrene products exhibit enhanced corrosion resistance properties, making them suitable for protective coating applications.
Table 3: Polymer Functionalization Applications
| Polymer Type | Functionalization Method | Catalyst System | Temperature (°C) | Molecular Weight (×10³) | Functionality (%) | Properties Enhanced |
|---|---|---|---|---|---|---|
| Polystyrene | Friedel-Crafts acylation | ZnO/microwave | 120 | 45 | 85 | Corrosion resistance |
| Polycaprolactone | Ring-opening termination | Mg-BHT complex | 25 | 155 | 94 | Biocompatibility |
| Polyethylene glycol | End-group modification | Ionic catalyst | 60 | 25 | 88 | Solubility |
| Polyacrylate | Side-chain grafting | Radical initiator | 80 | 78 | 76 | Thermal stability |
| Polyphosphonate | Chain extension | Coordination complex | 135 | 42 | 82 | Mechanical strength |
The synthesis of functionalized biodegradable polymers represents another important application area. 3-Ethylhexanoyl chloride-derived acyl chlorides can efficiently terminate living ring-opening polymerization reactions, leading to the formation of polymers with reactive end functional groups [14] [17]. These functionalized polymers demonstrate high reactivity toward amine- and thiol-containing compounds in both organic and aqueous media, making them valuable for biomedical applications.
Atom transfer radical polymerization initiation has been achieved using acylation reagents that incorporate 3-ethylhexanoyl chloride derivatives [16]. This approach allows for direct incorporation of polymerization initiators into RNA and other biomacromolecules through quantitative acylation reactions. The resulting initiator-functionalized substrates can be used for grafting polymer chains, creating RNA-polymer hybrids with tailored properties.
Cross-linked polymer networks can be formed using 3-ethylhexanoyl chloride as a cross-linking agent in reactions with amine-functionalized polymers [18]. These condensation reactions result in the formation of secondary amide linkages and produce materials with enhanced mechanical properties and thermal stability. The cross-linking reactions can be performed in the crystalline state, providing control over the final network structure.
3-Ethylhexanoyl chloride serves as an effective electrophilic partner in various cross-coupling reactions, enabling the formation of carbon-carbon bonds to generate ketone products with diverse structural motifs [19] [20] [21]. These reactions have emerged as valuable alternatives to traditional Friedel-Crafts acylations and provide access to ketone compounds under mild conditions with excellent functional group tolerance.
Suzuki-type cross-coupling reactions employ 3-ethylhexanoyl chloride as the acyl electrophile in combination with organoboron reagents [21]. These reactions typically utilize palladium catalysts such as tetrakis(triphenylphosphine)palladium and proceed in the presence of carbonate bases in toluene at 80°C. Aryl boronic acids serve as effective coupling partners, yielding aromatic ketones in 76% yield through a mechanism involving oxidative addition, transmetallation, and reductive elimination steps.
Photoredox cross-coupling methodologies have been developed for the reaction of 3-ethylhexanoyl chloride with alkyl trifluoroborates [22]. These visible light-mediated reactions employ dual photoredox and nickel catalysis to achieve cross-coupling under mild conditions. The reactions proceed at 60°C in dimethylformamide with cesium carbonate as base, delivering aliphatic ketones in excellent yields of up to 91%. This methodology represents a significant advancement in the coupling of alkyl organometallics with acyl chlorides.
Table 4: Cross-Coupling Reaction Applications
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Product Type |
|---|---|---|---|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80 | 76 | Aromatic ketones |
| Alkyl trifluoroborates | Ni(COD)₂/ligand | Cs₂CO₃ | DMF | 60 | 91 | Aliphatic ketones |
| Organozinc reagents | Pd(OAc)₂ | Et₃N | THF | 70 | 68 | Mixed ketones |
| Grignard reagents | CuI/additive | NaOH | Dioxane | 25 | 85 | Cyclic ketones |
| Organostannanes | Pd₂(dba)₃ | DIPEA | MeCN | 90 | 72 | Heteroaromatic ketones |
Decarbonylative cross-coupling reactions represent an innovative application of 3-ethylhexanoyl chloride in the synthesis of unsymmetrical biaryls [19]. These palladium-catalyzed transformations involve simultaneous decarbonylation and decarboxylation under redox-neutral conditions. The reactions employ potassium perfluorobenzoates as coupling partners and provide access to biaryl compounds that would be difficult to prepare using conventional methods.
Organozinc reagents participate in cross-coupling reactions with 3-ethylhexanoyl chloride to form mixed ketones containing both aliphatic and aromatic structural elements [23]. These reactions utilize palladium acetate catalysts in tetrahydrofuran with triethylamine as base at 70°C. The yields of 68% represent reasonable efficiency for these challenging transformations involving the formation of carbon-carbon bonds between acyl chlorides and organozinc species.
Copper-catalyzed cross-coupling protocols enable the reaction of 3-ethylhexanoyl chloride with Grignard reagents to form cyclic ketones [20]. These reactions proceed at room temperature in dioxane with sodium hydroxide as base, achieving yields of 85%. The mild reaction conditions and high yields make this methodology attractive for the synthesis of complex ketone structures that might be sensitive to more forcing conditions.